molecular formula C23H30N4O4 B2833890 N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide CAS No. 1049520-19-5

N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

Cat. No.: B2833890
CAS No.: 1049520-19-5
M. Wt: 426.517
InChI Key: OOUWZUGTXNHESF-UHFFFAOYSA-N
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Description

N'-(3,4-Dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic compound featuring a central ethanediamide (oxamide) linker connecting two distinct moieties: a 3,4-dimethoxyphenyl group and a 3-(4-phenylpiperazin-1-yl)propyl chain. The 3,4-dimethoxyphenyl group is a common pharmacophore in CNS-active compounds, while the phenylpiperazine moiety is frequently associated with serotonin receptor modulation (e.g., 5-HT1A/5-HT2) .

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-30-20-10-9-18(17-21(20)31-2)25-23(29)22(28)24-11-6-12-26-13-15-27(16-14-26)19-7-4-3-5-8-19/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUWZUGTXNHESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxyaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylpiperazinyl group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethanediamide Derivatives

Compounds sharing the ethanediamide backbone but differing in substituents provide insights into structure-property relationships:

Compound Name Substituent at Propyl Chain Molecular Weight (g/mol) Key Features Reference
N'-(3,4-Dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide 4-Phenylpiperazin-1-yl 437.49 (calculated) Arylpiperazine for receptor binding Target compound
BG15958 (N'-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide) 2-Oxopyrrolidin-1-yl 349.38 Lactam ring for conformational rigidity

Key Differences :

  • The phenylpiperazine group in the target compound may enhance affinity for serotonin receptors compared to BG15958’s 2-oxopyrrolidin group, which likely improves metabolic stability .
  • The higher molecular weight of the target compound (437.49 vs. 349.38) suggests reduced solubility, a common trade-off in CNS agents.

Arylpiperazine-Containing Compounds

Arylpiperazine derivatives are prominent in CNS drug development. Comparisons include:

Structural Analog: Imidazo[1,2-a]pyridine Derivatives ()
  • Example: 8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide (Compound 39) Core Structure: Imidazopyridine vs. ethanediamide in the target compound. Substituents: 4-Methylpiperazine instead of phenylpiperazine. Synthesis Yield: 42% (lower than typical PPAA-mediated couplings) .

Implications :

  • The imidazopyridine core may enhance π-π stacking interactions, while the ethanediamide linker in the target compound offers flexibility for receptor docking.

3,4-Dimethoxyphenyl-Containing Compounds

The 3,4-dimethoxyphenyl group is recurrent in diverse pharmacological agents:

Compound Name Core Structure Biological Activity Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide Unspecified (synthetic intermediate)
[2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride (–7) Quaternary ammonium salt Intermediate in alkaloid synthesis
N-[N-[3-(3,4-Dimethoxyphenyl)propyl]-L-α-aspartyl]-L-phenylalanine 1-methyl ester Dipeptide ester Sweetening agent

Key Observations :

  • Rip-B’s benzamide structure lacks the piperazine moiety, limiting CNS receptor interactions compared to the target compound .
  • The dipeptide ester derivative () demonstrates the versatility of the 3,4-dimethoxyphenyl group in non-CNS applications, such as sweeteners .

Amide/Carboxamide Derivatives

Amide bonds are critical for stability and target engagement:

Compound Name Amide Type Activity Reference
Quinolinyl oxamide derivative (QOD) Oxamide Falcipain inhibition
Indole carboxamide derivative (ICD) Carboxamide Falcipain inhibition
Target Compound Ethanediamide Putative CNS modulation

Comparison :

  • QOD and ICD exhibit antimalarial activity via protease inhibition, whereas the target compound’s arylpiperazine group suggests divergent mechanisms (e.g., serotonin receptor modulation) .

Q & A

Q. What are the optimal synthetic routes for N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation and nucleophilic substitution. Key steps include:

  • Step 1: Coupling 3,4-dimethoxyphenylamine with ethyl oxalyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the ethanediamide intermediate.
  • Step 2: Reaction of the intermediate with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of a coupling agent like EDC/HOBt at room temperature .
    Critical parameters:
  • Temperature control (<5°C in Step 1 to prevent side reactions).
  • Inert atmosphere (N₂/Ar) to avoid oxidation of sensitive intermediates.
  • Purification: Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and recrystallization yield >85% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Key peaks include δ 6.8–7.2 ppm (aromatic protons from dimethoxyphenyl and phenylpiperazine), δ 3.7–3.8 ppm (methoxy groups), and δ 2.5–3.5 ppm (piperazine and propyl chain protons).
    • ¹³C NMR: Peaks at δ 165–170 ppm confirm amide carbonyl groups .
  • Mass Spectrometry (HRMS): Exact mass calculated for C₂₄H₃₁N₅O₄: [M+H]⁺ = 478.2451. Deviation <2 ppm indicates purity .
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles (e.g., C=O bond ~1.23 Å) and confirm stereochemistry .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s binding affinity to neurological targets (e.g., serotonin/dopamine receptors)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT₁A or D₂). Focus on:
    • Hydrogen bonding between amide groups and receptor residues (e.g., Asp116 in 5-HT₁A).
    • π-π stacking of aromatic rings with Phe residues in binding pockets .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Models: Corate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values from literature analogs .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization:
    • Use consistent cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 25°C).
    • Validate with reference ligands (e.g., ketanserin for 5-HT₂A assays) .
  • Data Normalization: Express activity as % inhibition relative to controls. Apply statistical tests (ANOVA, p<0.05) to identify outliers.
  • Meta-analysis: Aggregate data from ≥3 independent studies. Use tools like RevMan to calculate weighted mean IC₅₀ and 95% confidence intervals .

Q. What in vivo experimental designs are appropriate to evaluate the compound’s pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics:
    • Route of administration: Intravenous (IV) vs. oral (PO) in rodent models.
    • Sampling: Collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose. Analyze via LC-MS/MS (LLOQ = 1 ng/mL).
    • Parameters: Calculate AUC₀–24, Cₘₐₓ, t₁/₂, and bioavailability (F) .
  • Toxicity:
    • Acute toxicity: Dose escalation study (10–100 mg/kg) in mice. Monitor mortality, organ weight, and histopathology (liver/kidney).
    • Genotoxicity: Ames test (TA98 strain ± S9 metabolic activation) .

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